Lithium bromate

Descripción

Historical Context and Evolution of Academic Inquiry into Bromates

Academic inquiry into bromates, the salts of bromic acid, is rooted in the broader study of halogen oxoanions. Electrochemical processes involving bromates, either as a reactant or a product, have been a subject of extensive study. mdpi.com Research has explored areas such as bromate (B103136) electrosynthesis and the inverse process of bromate electroreduction. mdpi.com The latter gained particular attention in the context of removing bromate, a potential carcinogen, which can form during the ozonation of water containing bromide ions. mdpi.comcsic.es

A significant area of research involving bromates is the field of nonlinear chemical dynamics, particularly the study of oscillating chemical reactions. The Belousov-Zhabotinsky (BZ) reaction, which involves the oxidation of an organic compound by bromate ions catalyzed by a metal ion, is one of the most extensively studied examples of such systems. researchgate.netacs.org These studies focus on the evolution of the chemical composition, including the concentration of bromate, over the course of the reaction to understand the underlying mechanisms of chemical oscillations and wave formation. researchgate.netacs.org

Research Scope and Significance of Lithium Bromate in Contemporary Inorganic and Physical Chemistry

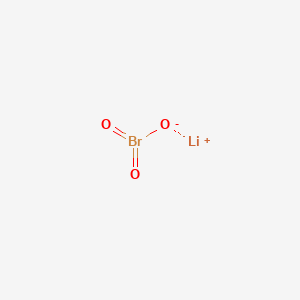

This compound (LiBrO₃) is an inorganic compound that has garnered interest in several areas of modern chemistry. smolecule.comontosight.ai It is a white, crystalline solid known for its properties as a strong oxidizing agent. smolecule.comontosight.ai This reactivity makes it a subject of investigation for various applications.

In materials science, research has explored this compound as a potential precursor for synthesizing specific lithium-containing materials. For instance, it has been used in the preparation of mixed crystals, such as lithium bromide-lithium bromate, for potential use in solid-state electrolytes. smolecule.com Its primary role as an oxidizing agent is leveraged in specific organic synthesis reactions, where it can be used for the oxidative cleavage of certain bonds or to generate bromate radicals for halogenation. smolecule.com However, its application in this area is somewhat limited due to the availability of other oxidants. smolecule.com

A significant focus of contemporary research lies in its application in electrochemical energy storage. Specifically, this compound is a key component in the development of high-energy-density flow batteries, such as lithium-bromate and borohydride-bromate systems. encyclopedia.pubresearchgate.net Its exceptionally high solubility in water is a crucial property for these applications, allowing for very high charge densities. encyclopedia.pub Furthermore, it is studied as a redox mediator in lithium-oxygen batteries to enhance their performance and stability. ontosight.ai In analytical chemistry, its high purity makes it suitable as a primary standard for Karl Fischer titration, a technique for measuring water content. smolecule.com

Propiedades

IUPAC Name |

lithium;bromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrHO3.Li/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHZVOLSLQFSTN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-]Br(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiBrO3, BrLiO3 | |

| Record name | lithium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884514 | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13550-28-2 | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Lithium Bromate

Established Preparative Routes for LiBrO₃

Two primary methods have been historically employed for the synthesis of lithium bromate (B103136): the reaction of lithium hydroxide (B78521) with bromic acid and precipitation methods using lithium and bromate salts.

Reaction Pathways from Lithium Hydroxide and Bromic Acid

A straightforward and common method for preparing lithium bromate involves the neutralization reaction between lithium hydroxide (LiOH) and bromic acid (HBrO₃). ontosight.aismolecule.com The reaction proceeds as follows:

LiOH + HBrO₃ → LiBrO₃ + H₂O smolecule.com

In this aqueous reaction, lithium hydroxide is mixed with a solution of bromic acid, yielding this compound and water. smolecule.com The resulting solution can then be concentrated and cooled to crystallize the this compound product. nist.gov

Precipitation Methods from Lithium and Bromate Salts (e.g., Lithium Sulfate (B86663) and Barium Bromate)

Another established route involves a double displacement or precipitation reaction between a soluble lithium salt and a soluble bromate salt. A common example is the reaction between lithium sulfate (Li₂SO₄) and barium bromate (Ba(BrO₃)₂). nist.gov

Li₂SO₄(aq) + Ba(BrO₃)₂(aq) → 2LiBrO₃(aq) + BaSO₄(s)

In this process, aqueous solutions of lithium sulfate and barium bromate are mixed. nist.gov The reaction takes advantage of the low solubility of barium sulfate (BaSO₄), which precipitates out of the solution, leaving this compound in the aqueous phase. The solid barium sulfate is then removed by filtration. The filtrate, containing the dissolved this compound, is subsequently concentrated to induce crystallization. nist.gov Purity assessments of the salt produced by this method have shown results of 99.50% and 100% this compound. nist.gov

A similar precipitation method involves the reaction between calcium bromate and lithium hydroxide. google.com In this process, saturated aqueous solutions of calcium bromate and lithium hydroxide are heated and stirred. The resulting calcium hydroxide precipitate is filtered off. To remove residual calcium ions, a saturated solution of lithium carbonate is added, precipitating calcium carbonate, which is also removed by filtration. google.com The final mother liquor is then evaporated to yield crystalline this compound. google.com

Exploration of Novel Synthesis Techniques for High-Purity this compound

The demand for high-purity materials in various technological applications has driven research into novel synthesis techniques for compounds like this compound. While specific research on novel methods for this compound is not extensively detailed in the provided search results, general trends in materials synthesis suggest potential avenues for exploration.

Modern synthesis often focuses on achieving high purity and controlling crystal morphology. Techniques that could be adapted for this compound synthesis include:

Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel using a solvent at temperatures above its boiling point. It allows for precise control over particle size and crystallinity. For instance, solvothermal methods have been optimized for preparing LiNbO₃ nanocrystals. mdpi.com

Mechanochemical Synthesis: This technique uses mechanical energy, such as ball milling, to induce chemical reactions. It is a solvent-free method that can produce high-purity materials and has been successfully used to synthesize lithium tetrahaloaluminates. acs.org

Electrochemical Oxidation: Lithium bromide can be oxidized electrochemically under controlled conditions to produce this compound. smolecule.com This method offers a potentially clean and efficient route to the desired product.

The development of novel methods for preparing high-purity lithium salts is an active area of research, as seen in the synthesis of lithium bis(fluorosulfonyl)imide, where a new process was developed to produce high-yield and high-purity products by avoiding intermediate purification and concentration steps. google.com

Considerations for Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. innovareacademics.in When considering the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: The precipitation method using lithium sulfate and barium bromate is a good example of a reaction with high atom economy, as the desired product is formed along with a stable, easily separable byproduct.

Use of Safer Solvents: Traditional synthesis methods often rely on aqueous solutions, which is a green solvent. Exploring solvent-free methods like mechanochemical synthesis would further enhance the green credentials of the process. acs.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is a key aspect of green chemistry. This could involve using catalysts to lower reaction temperatures or employing energy-efficient heating methods like microwave irradiation. innovareacademics.in

The use of lithium salts as catalysts in green organic synthesis is also an area of interest. For example, lithium bromide has been used as an efficient and inexpensive catalyst in various organic reactions. researchgate.netresearchgate.net This highlights the broader role of lithium compounds in the development of sustainable chemical processes.

Structural Chemistry of Lithium Bromate

Crystallographic Characterization of LiBrO₃

Crystallographic studies, primarily using diffraction techniques, have provided a precise model of the atomic arrangement in anhydrous lithium bromate (B103136).

Anhydrous lithium bromate, LiBrO₃, crystallizes in the orthorhombic crystal system. materialsproject.org Its structure is defined by the space group Pbca, which is designated as number 61 in the International Tables for Crystallography. materialsproject.org The unit cell is the fundamental repeating block of the crystal structure, and its dimensions for this compound have been determined with high precision.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| a | 7.01 Å |

| b | 7.01 Å |

| c | 12.62 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Unit Cell Volume | 619.95 ų |

Data sourced from Materials Project. materialsproject.org

The crystal structure of this compound consists of lithium cations (Li⁺) and bromate anions (BrO₃⁻) arranged in a specific three-dimensional lattice.

The lithium ion (Li⁺) is coordinated to four oxygen atoms, forming LiO₄ tetrahedra. materialsproject.org These tetrahedra share corners, creating a one-dimensional ribbon-like structure. The Li-O bond distances within these tetrahedra are not uniform, ranging from 1.92 Å to 2.07 Å, indicating some distortion in the coordination environment. materialsproject.org

The bromate ion (BrO₃⁻) features a central bromine atom covalently bonded to three oxygen atoms. Within the crystal lattice, the oxygen atoms of the bromate anion also coordinate with the lithium ions. The O-Br bond length is approximately 1.73 Å. materialsproject.org The bromine atom itself is described as having a water-like geometry, being bonded to two oxygen atoms. materialsproject.org

The analysis of crystalline forms includes both anhydrous and potentially hydrated species.

Anhydrous LiBrO₃ : The anhydrous form is the well-characterized orthorhombic structure detailed above. materialsproject.org

Hydrated Species : While many alkali metal halides are known to form crystalline hydrates, and lithium bromide (LiBr) in particular forms several, specific crystallographic data for hydrated forms of this compound (LiBrO₃) are not prominently documented in surveyed research. chinabromides.comturito.com The existence and structural characterization of LiBrO₃·xH₂O remains a subject for further investigation.

Elucidation of Atomic Coordination and Polyhedra (e.g., LiO₄ Tetrahedra)

Investigations into Polymorphism and Phase Transitions in Solid-State this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, or polymorphs, can have distinct physical properties. Phase transitions are the transformations between these states, often induced by changes in temperature or pressure. libretexts.orgpressbooks.publibretexts.org

While polymorphism is a significant area of study for many crystalline materials, including other lithium salts, dedicated studies detailing the existence of polymorphs or solid-state phase transitions for this compound are not extensively reported in the scientific literature. nih.govresearchgate.net Therefore, the phase diagram and polymorphic behavior of LiBrO₃ remain an area open for future exploration.

Interatomic Bonding and Electronic Structure Investigations within the LiBrO₃ Lattice

The bonding within the LiBrO₃ lattice is a combination of ionic and covalent interactions.

Ionic Bonding : A significant degree of ionic character exists between the lithium cations (Li⁺) and the polyatomic bromate anions (BrO₃⁻). This is typical for a compound formed between an electropositive alkali metal and an electronegative polyatomic ion. emu.edu.trneu.edu.tr

Covalent Bonding : Within the bromate anion, the bonds between the bromine and oxygen atoms are predominantly covalent.

Investigations into the electronic structure provide deeper insight into this bonding. Density functional theory (DFT) has been employed to study the microstructure and vibrational spectrum of the bromate ion when associated with a lithium cation in a contact ion pair, highlighting the interplay between the ions. researchgate.net Computational predictions based on the solid-state structure suggest a complex electronic nature. materialsproject.org These theoretical approaches are crucial for understanding the distribution of electrons within the lattice and the nature of the chemical bonds that dictate the material's properties. nih.govcmu.eduresearchgate.net

Spectroscopic Characterization of Lithium Bromate Systems

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular structure and chemical bonding within lithium bromate (B103136). The focus of these analyses is typically the bromate ion (BrO₃⁻), which belongs to the C₃ᵥ point group. For a free BrO₃⁻ ion, four fundamental vibrational modes are expected: two stretching modes (ν₁ and ν₃) and two bending modes (ν₂ and ν₄).

Studies involving IR spectroscopy have investigated the influence of the lithium cation on the vibrational spectrum of the bromate ion. The interaction between Li⁺ and BrO₃⁻ can lead to the formation of ion pairs, which perturbs the symmetry of the bromate anion and results in the splitting of degenerate vibrational modes. For instance, the stretching region of the bromate ion shows a splitting of the ν₁ (symmetric stretch) and ν₃ (asymmetric stretch) modes. In dimethyl sulfoxide (B87167) (DMSO), the asymmetric stretching mode (E) is observed at 805 cm⁻¹, while the symmetric stretching mode (A₁) appears at 794 cm⁻¹. The lifting of the degeneracy of the ν₄ bending mode in both IR and Raman spectra is also an indicator of a reduction in the symmetry of the bromate anion from its free C₃ᵥ state upon coordination in a crystal lattice. researchgate.net

The table below summarizes the typical vibrational frequencies for the bromate ion, which are characteristic of lithium bromate systems.

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁ | ~794 | Symmetric Br-O Stretch |

| ν₃ | E | ~805 | Asymmetric Br-O Stretch |

| ν₂ | A₁ | ~420 | Symmetric Bending |

| ν₄ | E | ~350 | Asymmetric Bending |

This table provides representative data; exact peak positions can vary with the physical state and chemical environment.

Electronic Spectroscopy (UV-Vis-NIR) for Electronic Transitions and Optical Properties

Electronic spectroscopy in the Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) range investigates the electronic transitions within a material, providing information on its electronic structure and optical properties such as absorbance, transmittance, and reflectance. eag.com

Specific UV-Vis-NIR absorption spectra for solid this compound are not extensively reported in the scientific literature. However, the electronic properties are expected to be dominated by the constituent ions. The lithium ion (Li⁺) has a closed-shell electronic configuration ([He]) and does not exhibit electronic transitions in the UV-Vis-NIR range. Therefore, any absorption in this region would be attributed to the bromate anion (BrO₃⁻).

The bromate ion is a d⁰ system and is generally colorless, indicating a lack of significant absorption in the visible range. Electronic transitions for the bromate ion typically occur in the ultraviolet region. These transitions involve the promotion of an electron from a non-bonding oxygen lone pair orbital or a bonding σ orbital to an antibonding σ* or π* molecular orbital. For many inorganic bromates, the absorption edge lies in the UV region. edinst.com For instance, studies on other bromate-containing crystals, such as cobalt(II) bromate hexahydrate, show absorption bands related to the metal center, but the bromate ion itself does not contribute to color in the visible spectrum. nih.gov Without specific experimental data for LiBrO₃, its optical properties are presumed to be those of a transparent, colorless material with an absorption edge in the UV range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments of Lithium and Bromine

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique for probing the local chemical environment of specific nuclei. For this compound, the relevant NMR-active nuclei are ⁷Li, ⁶Li, ⁷⁹Br, and ⁸¹Br.

Lithium (⁷Li and ⁶Li) NMR: ⁷Li is the more commonly studied lithium isotope due to its high natural abundance (92.5%) and high receptivity. nih.gov However, its spin of I=3/2 means it is a quadrupolar nucleus. In a symmetric environment, this results in sharp signals, but in less symmetric solid-state environments, it can lead to significant line broadening. aip.org The chemical shift range for diamagnetic lithium compounds is relatively narrow, typically around 10 ppm. researchgate.net For many inorganic lithium salts, ⁷Li chemical shifts are observed in the range of -2 to 3 ppm. researchgate.netsnu.ac.kr For example, ⁷Li NMR signals for lithium deposits in batteries appear at distinct chemical shifts, which can be used to characterize their morphology. acs.orgcore.ac.uk

⁶Li, with a spin of I=1, has a much smaller quadrupole moment, which results in sharper NMR signals. This can be advantageous for resolving different lithium environments, although its low natural abundance (7.5%) and lower sensitivity are drawbacks. nih.govaip.org

Bromine (⁷⁹Br and ⁸¹Br) NMR: Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar with a spin of I=3/2. nih.gov They possess large quadrupole moments, which cause very rapid nuclear relaxation. In the solid state, this leads to extremely broad NMR signals, often too broad to be detected with standard high-resolution spectrometers, especially in non-cubic environments. researchgate.netxpsfitting.com The spectral widths for ⁸¹Br can be in the hundreds of MHz range. researchgate.net Consequently, bromine NMR is often limited to studies of highly symmetric ions in solution or to solid-state studies focusing on quadrupolar coupling constants (Cₑ) and relaxation, rather than chemical shifts. For inorganic lead bromide materials, ⁸¹Br Cₑ values have been measured in the range of 61 to 114 MHz. nih.gov For non-cubic bromide lattices, specialized techniques and very high magnetic fields are necessary to acquire meaningful data. nih.gov

| Nucleus | Spin (I) | Natural Abundance (%) | Relative Receptivity (vs ¹³C) | Typical Chemical Shift Range (ppm) | Notes |

| ⁷Li | 3/2 | 92.5 | 1540 | ~ -2 to 3 (for inorganic salts) | High sensitivity, quadrupolar broadening can be an issue. nih.govresearchgate.netacs.org |

| ⁶Li | 1 | 7.5 | 13.6 | ~ -2 to 3 (for inorganic salts) | Low sensitivity, but yields sharper lines due to smaller quadrupole moment. aip.org |

| ⁸¹Br | 3/2 | 49.31 | 55.7 | Very broad | More sensitive than ⁷⁹Br, yields slightly narrower lines. xpsfitting.com |

| ⁷⁹Br | 3/2 | 50.69 | 46.8 | Very broad | Large quadrupole moment leads to very broad signals. xpsfitting.com |

X-ray Absorption and Photoelectron Spectroscopies (XAS/XPS) for Elemental and Electronic States

X-ray based spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are used to investigate the elemental composition and electronic states (oxidation states) of the constituent atoms. micro.org.au

XPS studies on LiBrO₃ have shown that the compound is susceptible to radiation damage. aip.org When irradiated with electrons or, to a lesser extent, the X-rays used for the measurement itself, this compound decomposes. aip.orgosti.gov The decomposition pathway involves a stepwise release of oxygen from the bromate anion (BrO₃⁻) to form species with lower bromine oxidation states, such as bromite (B1237846) (BrO₂⁻) and bromide (Br⁻). aip.org Heavy irradiation can lead to the formation of lithium oxide (Li₂O) and lithium bromide (LiBr). aip.org

The binding energies of the core-level electrons are characteristic of each element and its oxidation state. For the bromate ion (Br⁵⁺), the Br 3d₅/₂ peak is observed at a significantly higher binding energy compared to bromide (Br⁻). Studies of aqueous bromate solutions have reported the Br 3d₅/₂ peak at approximately 79.1 eV. researchgate.netresearchgate.net This positive chemical shift is proportional to the increase in the oxidation state of bromine. researchgate.net

The table below compiles representative XPS binding energies for the elements in this compound and its potential decomposition products.

| Element | Core Level | Compound/Species | Oxidation State | Binding Energy (eV) |

| Bromine | Br 3d₅/₂ | LiBrO₃ | Br⁵⁺ | ~79.1 researchgate.netresearchgate.net |

| Br 3d₅/₂ | LiBr | Br⁻ | ~68.7 pascal-man.com | |

| Oxygen | O 1s | LiBrO₃ / Metal Oxides | O²⁻ | ~531-532 |

| Lithium | Li 1s | Lithium Salts (e.g., Li₂O) | Li⁺ | ~55-56 aip.org |

Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can vary slightly based on the specific instrument and sample conditions.

Reaction Mechanisms and Chemical Kinetics of Lithium Bromate

Thermal Decomposition Studies of LiBrO₃

The thermal degradation of lithium bromate (B103136) (LiBrO₃) has been a subject of scientific investigation to understand its stability and reaction pathways at elevated temperatures. These studies are crucial for determining the material's behavior in various applications and environmental conditions.

Decomposition Pathways and Products (e.g., Formation of Lithium Bromide and Oxygen Gas)

2LiBrO₃(s) → 2LiBr(s) + 3O₂(g) smolecule.com

This reaction indicates that solid lithium bromate, upon heating, breaks down into solid lithium bromide and gaseous oxygen. smolecule.com In addition to this main pathway, thermal decomposition can also produce other species, such as hydrogen bromide and bromine, particularly when involved in a fire, which can also generate irritating fumes and toxic gases. officiele-overheidspublicaties.nl

Kinetic Analysis of Thermal Degradation Processes

The study of the kinetics of this compound's thermal decomposition provides insights into the rate and mechanism of the reaction. While specific kinetic parameters for this compound are not extensively detailed in the provided search results, the general approach for similar compounds, like potassium bromate (KBrO₃), involves analyzing thermogravimetric data. akjournals.com For instance, the thermal decomposition of some metal perchlorates and bromates has been described using the Prout-Tompkins model, which is often applied to solid-state decomposition reactions that exhibit autocatalytic behavior. akjournals.com The kinetics of such reactions can be complex, often involving an initial induction period followed by acceleratory and decay stages. akjournals.comiastate.edu

Influence of Temperature and Other Environmental Factors on Decomposition Rate

Temperature is a critical factor influencing the rate of thermal decomposition. As with most chemical reactions, increasing the temperature significantly accelerates the decomposition of this compound. nih.gov The decomposition of related compounds, such as other alkali metal bromates, is also known to be temperature-dependent. asme.org

The presence of other substances can also affect the decomposition process. For example, the decomposition of bromate ions can be catalyzed by certain metal oxides. akjournals.com In the context of lithium-ion batteries, the decomposition of electrolyte components, which can include lithium salts, is exacerbated by elevated temperatures, leading to the generation of various products. nih.govosti.govumich.edu

Radiolytic Decomposition Processes in Crystalline this compound

The decomposition of crystalline this compound can also be induced by high-energy radiation, a process known as radiolysis. This phenomenon has been studied to understand the effects of radiation on the stability of the compound.

Radiation-Induced Bromate Ion Decomposition by High-Energy Particles (e.g., Lithium-6 Fission Recoil Particles, Gamma-Rays)

Crystalline this compound undergoes decomposition when exposed to various forms of high-energy radiation, including gamma-rays from cobalt-60, neutron reactor radiations, and fission recoil particles from lithium-6. asme.orgacs.org This radiation-induced decomposition targets the bromate ion (BrO₃⁻), leading to the formation of several radiolytic products. asme.org The yields of these products are dependent on factors such as the total radiation dose and the temperature at which the irradiation occurs. asme.org

The interaction of radiation with the crystalline lattice provides the energy necessary to break chemical bonds within the bromate ions, initiating the decomposition process. asme.orgasme.org

Formation and Annealing of Radiolytic Products (e.g., Bromide Ion, Oxidizing Fragments)

The radiolysis of crystalline this compound results in the formation of bromide ions (Br⁻) and various oxidizing fragments. asme.org At lower temperatures, these oxidizing fragments can include species such as hypobromite (B1234621) (BrO⁻) and bromite (B1237846) (BrO₂⁻). asme.org As the radiation dose increases, the concentration of these oxidizing fragments can reach a "steady-state" value, which is dependent on the irradiation temperature. asme.org

This steady state is achieved through a balance between the rate of formation of these fragments, their thermal decomposition into bromide ions and oxygen gas, and their recombination back into bromate ions. asme.org The process of recombination, which contributes to the annealing of the chemical radiation damage, is thought to involve the reaction of species like the bromite ion with oxygen atoms produced either thermally or by the radiation itself. asme.org The yields of these radiolytic products are also influenced by the specific cation present in the salt. asme.org

Below is a table summarizing the key decomposition processes and their characteristics:

| Decomposition Process | Initiating Factor | Key Products | Influencing Factors |

| Thermal Decomposition | High Temperature | Lithium Bromide (LiBr), Oxygen (O₂) smolecule.com | Temperature, Presence of catalysts akjournals.comnih.gov |

| Radiolytic Decomposition | High-Energy Radiation (e.g., Gamma-rays, Fission Recoil Particles) asme.orgacs.org | Bromide Ion (Br⁻), Oxidizing Fragments (e.g., BrO⁻, BrO₂⁻), Oxygen (O₂) asme.org | Radiation Dose, Temperature, Cation type asme.org |

Redox Chemistry of this compound

This compound serves as a potent oxidizing agent in various inorganic systems, a property leveraged in electrochemical applications like flow batteries. encyclopedia.pubmdpi.com In these systems, this compound is the active material in the catholyte (the positive electrolyte). mdpi.comresearchgate.net During the battery's discharge, the bromate ion (BrO₃⁻) is reduced to the bromide ion (Br⁻), a process involving the transfer of six electrons, which contributes to a very high theoretical charge density. encyclopedia.pubmdpi.com

A key reaction in this context is the comproportionation reaction between bromate and bromide ions in an acidic medium, which produces bromine:

BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O encyclopedia.pub

This reaction is central to the operation of hydrogen-bromate and other bromate-based flow batteries. encyclopedia.pubnih.gov The system's efficiency relies on the high electrochemical reversibility of the bromine/bromide redox couple. mdpi.com this compound is considered a promising material for these applications due to its exceptionally high solubility in water, long-term chemical stability in moderately acidic conditions, and the low cost of the chemicals involved. encyclopedia.pubmdpi.com

In the realm of organic synthesis, this compound is recognized as a weak oxidant. smolecule.com Research has investigated its application in specific transformations, including the oxidative cleavage of certain carbon-carbon bonds. smolecule.com It has also been explored for its ability to generate bromate radicals, which can then be utilized in halogenation reactions. smolecule.com However, due to the availability of more efficient and safer oxidizing agents, its practical use in organic synthesis is limited. smolecule.com

This compound reacts with a variety of reducing agents, with the products being dependent on the specific agent and reaction conditions. Generally, these reactions lead to the reduction of the bromate ion and the formation of lithium bromide. smolecule.com

When treated with concentrated acids, which can act as both an acid and a reducing agent (like HCl), this compound can lead to the release of bromine gas. smolecule.com In the context of Belousov-Zhabotinsky oscillating reactions, bromate salts like this compound act as the oxidizing agent, reacting with reducing agents such as malonic acid. googleapis.com In another application, a polymer electrolyte flow battery has been demonstrated using acidic this compound as the oxidant and alkaline sodium borohydride (B1222165) as the reducer. researchgate.net Methods have also been developed to purify lithium bromide solutions by removing residual bromate, which involves adding a reducing agent to convert the bromate. google.com

Table 2: Reactions of this compound with Various Reducing Agents

| Reducing Agent | System/Condition | Primary Products/Observations |

|---|---|---|

| General Reducing Agents | General reaction | Lithium bromide and other products dependent on the specific agent. smolecule.com |

| Concentrated Acids (e.g., HCl) | Acidic solution | Lithium chloride, bromine gas, and water. smolecule.com |

| Hydrogen (H₂) | Hydrogen-bromate flow battery | Bromide ion (Br⁻) and water. nih.gov |

| Sodium Borohydride (NaBH₄) | Borohydride-bromate flow cell | High energy and power densities on discharge. researchgate.net |

| Malonic Acid | Belousov-Zhabotinsky reaction | Oscillating chemiluminescence from the catalyzed reduction of bromate. googleapis.com |

| Ammonia/Ammonia Compounds | Synthesis of lithium bromide | Used as reducing agents in a process to synthesize lithium bromide. google.com |

Mechanisms of Oxidation in Specific Organic Transformations (e.g., Oxidative Cleavage, Halogenation Reactions)

Elucidation of Reaction Kinetics and Mechanistic Pathways

The kinetics of reactions involving bromate ions are often complex. The bromate-bromide reaction (BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O) has been studied in detail, revealing a multi-term rate law, indicating a complex mechanism with several parallel pathways. researchgate.net

In electrochemical systems like flow batteries, the reduction of the bromate anion is often not a direct electrochemical process. encyclopedia.pub Instead, it proceeds via a redox mediator autocatalysis known as the EC'' mechanism. encyclopedia.pubmdpi.com This autocatalytic reaction helps regenerate the electroactive species (bromine), allowing for high current densities. mdpi.com The comproportionation reaction is a key chemical step in this mechanism, and its rate is first order with respect to both bromate and bromide anions and second order with respect to proton activity. mdpi.com

Kinetic studies have also revealed inhibitory effects. For instance, spectroscopic studies have shown that the formation of this compound ion pairs can slow down or even inhibit the oxidation of ammonium (B1175870) ions. researchgate.net The presence of bromide ions can also alter the reaction path, introducing a pathway where the lithium cation strongly inhibits the redox reaction. researchgate.net This demonstrates that the kinetics are not only dependent on the primary reactants but also on the presence of other ions in the solution that can form ion pairs or alter mechanistic steps. researchgate.net

Theoretical and Computational Chemistry of Lithium Bromate

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to solve the Schrödinger equation for a given chemical system, yielding detailed information about its electronic properties and behavior. wikipedia.org

Computational studies based on Density Functional Theory (DFT) predict that LiBrO₃ crystallizes in the orthorhombic Pbca space group. In this lattice, the lithium ion (Li⁺) is coordinated to four oxygen atoms, forming corner-sharing LiO₄ tetrahedra. The bonding within this structure is characterized by both ionic and covalent interactions. The interaction between the Li⁺ cation and the BrO₃⁻ anion is primarily ionic. In contrast, the bonds between bromine and oxygen within the bromate (B103136) anion are covalent. The bromine atom is in a +5 oxidation state. Analysis of the bond lengths reveals a range of Li-O distances from 1.92 to 2.07 Å. The Br-O bond lengths are approximately 1.73 Å.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The crystal system describing the lattice symmetry. |

| Space Group | Pbca | The specific symmetry group of the crystal lattice. |

| Li-O Bond Distance | 1.92 - 2.07 Å | Range of bond lengths between lithium and oxygen atoms in the LiO₄ tetrahedra. |

| Br-O Bond Distance | ~1.73 Å | Approximate bond length between bromine and oxygen atoms within the bromate anion. |

| Li⁺ Coordination | 4 (Tetrahedral) | The number of oxygen atoms bonded to a central lithium ion. |

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, such as the thermal decomposition of energetic materials. sintef.no By calculating the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the activation energies for different decomposition pathways. zacros.orgresearchgate.net

For lithium bromate, experimental studies have shown that it can decompose via the stepwise release of oxygen. Computational models can be used to investigate the energetics of these reactions. sparkl.me For instance, DFT calculations can predict the bond dissociation energies for the Br-O bonds within the bromate anion, providing insight into the initial steps of decomposition. While detailed published models for LiBrO₃ decomposition are not abundant, the methodology would involve simulating the breaking of bonds and formation of products.

Key decomposition reactions that can be modeled include the formation of intermediate species and final stable products. The energy changes (enthalpy, ΔH) and activation barriers for each step can be calculated to predict the most likely decomposition pathway.

| Reaction Step | Description | Computational Goal |

|---|---|---|

| LiBrO₃ → LiBrO₂ + O | Initial oxygen loss | Calculate bond dissociation energy and activation barrier. |

| LiBrO₂ → LiBrO + O | Second oxygen loss | Determine energetics of intermediate decomposition. |

| LiBrO → LiBr + O | Final oxygen loss | Calculate energy release for final step. |

| 2LiBrO₃ → 2LiBr + 3O₂ | Overall decomposition | Compute the total reaction enthalpy (ΔH). |

Electronic Structure and Bonding Analysis within the LiBrO₃ Species and Lattice

Molecular Dynamics Simulations in Solid and Solution Phases of this compound

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system's behavior. rub.denih.gov Ab initio MD (AIMD), where forces are calculated from first principles, is particularly powerful for studying complex systems without relying on empirical parameters. rsc.orgaps.orgresearchgate.net

While specific MD simulation studies on this compound are not widely available, extensive research on the closely related lithium bromide (LiBr) in aqueous solutions provides a clear example of the insights this methodology can offer. nih.govnih.govacs.org AIMD simulations of aqueous LiBr have revealed that the bromide (Br⁻) anions tend to accumulate near the solution-air interface, while the smaller lithium (Li⁺) cations remain deeply solvated in the bulk solution. nih.govnih.gov This separation of ions significantly influences the orientation of surrounding water molecules. nih.gov

These simulations also provide detailed information on ionic hydration. For Li⁺, AIMD simulations predict a hydration number of approximately 4.7, which aligns better with experimental data than results from nonpolarizable empirical models. nih.govnih.gov Applying similar AIMD techniques to this compound would allow for investigation of the hydration structure of the BrO₃⁻ anion, ion pairing with Li⁺ in solution, and the dynamics of the solid-state lattice at various temperatures. The computational methods used in these studies, such as the CP2K software package with BLYP exchange-correlation functionals, represent the state-of-the-art for such simulations. nih.govacs.orgacs.org

| Parameter | Example Value/Method | Purpose |

|---|---|---|

| Simulation Code | CP2K | Software package for performing atomistic and molecular simulations. acs.org |

| DFT Functional | BLYP with Grimme's D2/D3 dispersion correction | Approximation used to calculate the electronic exchange and correlation energy. acs.orgacs.org |

| Basis Set | DZVP-MOLOPT-SR-GTH | Set of functions used to build molecular orbitals. acs.org |

| Time Step | 0.25 - 0.5 fs | The time interval between successive steps in the simulation. acs.orgacs.org |

| Thermostat | Nose–Hoover chain | Algorithm used to control the temperature of the simulated system. nih.gov |

Density Functional Theory (DFT) Applications for Predicting and Interpreting Structural and Spectroscopic Properties

Density Functional Theory (DFT) is a highly versatile computational method used to predict and interpret a wide range of material properties, including optimized geometries, electronic structure, and various types of spectra. acs.orgacs.orgscivisionpub.com For this compound, DFT is instrumental in connecting theoretical models with experimental observations.

One of the primary applications of DFT is the prediction of equilibrium molecular and crystal structures. scivisionpub.com By minimizing the total energy of the system, DFT calculations can determine lattice parameters, bond lengths, and bond angles with high accuracy, often showing strong correlation with experimental data from X-ray diffraction. scivisionpub.commdpi.com

Furthermore, DFT is extensively used to simulate vibrational spectra (Infrared and Raman). harvard.edumpg.de After optimizing the geometry, a frequency calculation can be performed to yield the harmonic vibrational frequencies and their corresponding intensities. mdpi.com These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific vibrational modes of the molecule, such as the stretching and bending of the Br-O bonds in the bromate anion. mdpi.cominl.gov This comparative analysis validates both the theoretical model and the interpretation of experimental data. chemrxiv.orgnih.govresearchgate.net

| Property | DFT Prediction | Experimental Technique |

|---|---|---|

| Crystal Structure | Lattice parameters, atomic coordinates | X-ray Diffraction (XRD) |

| Vibrational Frequencies | IR/Raman active modes and frequencies | FT-IR and Raman Spectroscopy |

| Electronic Properties | Band gap, Density of States (DOS) | UV-Vis Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) |

| NMR Parameters | Chemical shifts, Fermi contact shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy rsc.org |

Electrochemical Investigations and Applications of Lithium Bromate

Electrochemical Behavior of the Bromate (B103136) Anion

The electrochemical characteristics of the bromate anion are central to its application. While often non-electroactive in the potential ranges of interest on many standard electrodes, its reduction can be facilitated through catalytic processes, revealing complex and highly efficient reaction mechanisms. researchgate.netresearchgate.net

The reduction of the bromate anion is not a simple direct electron transfer at the electrode surface. Instead, it proceeds through a sophisticated autocatalytic cycle, often referred to as the EC″ mechanism. researchgate.netresearchgate.net This process is distinct from conventional electrocatalytic (EC') mechanisms. nih.gov

The core of the EC″ mechanism involves the following steps in an acidic medium:

Initiation : Trace amounts of bromine (Br₂) present in the solution are electrochemically reduced at the cathode to bromide ions (Br⁻).

Autocatalysis : The regenerated bromine is then available for further electrochemical reduction, creating a self-propagating and accelerating cycle. researchgate.net A key feature of this mechanism is that the consumption of the primary reactant, BrO₃⁻, leads to an increase in the concentration of the catalytic species (Br₂ and Br⁻) near the electrode surface. nih.gov This autocatalytic nature can lead to exceptionally high reaction rates, potentially limited only by the mass transport of bromate ions to the reaction layer. researchgate.netnih.gov

Studies using materials like polyaniline (PANI) modified electrodes have shown that the catalyst surface plays a crucial role. In one proposed mechanism, bromate is reduced to bromide via electron loss from nitrogen atoms on the PANI chains. The resulting bromide ions are then doped into the PANI film, which helps prevent their re-oxidation. researchgate.net

The complete reduction of bromate to bromide is a six-electron transfer process, which contributes to its high energy capacity. The standard redox potentials for various bromate reduction pathways are critical for understanding and designing electrochemical systems. mdpi.com

Table 1: Standard Redox Potentials for Bromate Reduction Reactions

| Reaction | Number of Electrons | Standard Potential (E°) vs. NHE |

|---|---|---|

| BrO₃⁻ + 2H⁺ + 2e⁻ → BrO₂⁻ + H₂O | 2 | +1.15 V |

| BrO₃⁻ + 3H⁺ + 2e⁻ → HBrO₂ + H₂O | 2 | +1.21 V |

| BrO₃⁻ + 6H⁺ + 5e⁻ → ½Br₂ + 3H₂O | 5 | +1.52 V |

| BrO₃⁻ + 6H⁺ + 6e⁻ → Br⁻ + 3H₂O | 6 | +1.44 V |

Data sourced from various electrochemical studies. mdpi.com

Kinetic parameters for these transformations are often investigated using techniques such as rotating disk electrode (RDE) voltammetry. cijournal.ru Research into the bromate-bromide reaction has determined a rate law of ν = k[BrO₃⁻][Br⁻][H⁺]², indicating a second-order dependence on proton concentration. researchgate.net Kinetic studies on the reduction of gold(III) bromide complexes have also provided insights into electron transfer mechanisms that can be relevant to understanding bromate systems. imim.pl The kinetics are complex and can be influenced by factors such as electrode material, pH, and the concentrations of reacting species. researchgate.netacs.org

Electrocatalytic Reduction Mechanisms of BrO₃⁻

Lithium Bromate in Advanced Energy Storage Systems

The unique electrochemical properties of the bromate anion, combined with the high solubility of lithium salts, make this compound a highly promising material for next-generation energy storage devices, particularly redox flow batteries (RFBs). encyclopedia.pub

This compound serves as an exceptionally effective positive electrolyte, or "posolyte," in advanced RFB designs. researchgate.netmdpi.com A notable example is the anthraquinone-bromate flow battery, which pairs a this compound posolyte with an organic negolyte, such as anthraquinone-2,7-disulfonic acid (AQDS). mdpi.comresearchgate.net

This combination leverages the advantages of both components:

High Power Density : The rapid, autocatalytic reduction of bromate at the positive electrode enables anomalously high discharge current densities. researchgate.netmdpi.com

Stable Organic Negolyte : AQDS offers high solubility, rapid and reversible redox kinetics, and chemical stability. mdpi.comresearchgate.net

A prototype of this novel battery has demonstrated impressive performance metrics, including a power density of 1.08 W cm⁻², an energy density of 16.1 W h L⁻¹, and a stable energy efficiency of 72% over multiple cycles. mdpi.comdntb.gov.ua These systems combine the high energy potential of the bromate cathode with the economic and environmental advantages of an organic anolyte.

Fundamental studies underpin the development of lithium-bromate-based energy storage. The system's high potential is rooted in two key properties: the six-electron transfer during the bromate-to-bromide conversion and the remarkable solubility of both this compound and its discharge product, lithium bromide, in aqueous solutions. encyclopedia.pubmdpi.com This high solubility allows for highly concentrated electrolytes, leading to theoretical specific charge densities exceeding 1000 A h kg⁻¹, a value significantly higher than most other aqueous RFB systems. encyclopedia.pub

Role as Posolyte in Flow Battery Architectures (e.g., Anthraquinone-Bromate Cells)

Electrocatalysis Involving Bromate Species at Electrode Interfaces

Since the direct electrochemical reduction of bromate is often sluggish, catalysis at the electrode-electrolyte interface is paramount. researchgate.net Various materials have been investigated for their ability to catalyze bromate reduction effectively.

Electrodes modified with palladium (Pd), ruthenium (Ru), or copper (Cu) on activated carbon cloth have demonstrated high activity, capable of reducing bromate concentrations in water to below regulated limits. acs.org Similarly, polyaniline (PANI) has been shown to be an efficient electrocatalyst for BrO₃⁻ removal. researchgate.net The mechanism involves the interaction of bromate species with the active sites on the catalyst surface, facilitating the electron transfer necessary for reduction. researchgate.netacs.org

Advanced Chemical Applications Non Biological

Lithium Bromate (B103136) as a Reagent in Chemical Synthesis (e.g., Weak Oxidant in Organic Transformations)

In the realm of organic synthesis, lithium bromate is recognized for its function as an oxidizing agent. ontosight.ai While other, more efficient or safer oxidants are often preferred, this compound serves as a weak oxidant in specific transformations. smolecule.com Its utility has been explored in reactions involving the oxidative cleavage of certain carbon-carbon bonds. smolecule.com Furthermore, it can be used for the generation of bromate radicals, which are reactive intermediates in certain halogenation reactions. smolecule.com The oxidizing power of this compound stems from the bromate ion, where bromine is in a high oxidation state (+5).

Research into its applications has highlighted its role in various oxidation reactions, though its use remains limited in mainstream organic synthesis. smolecule.com

Table 1: Applications of this compound in Organic Synthesis

| Application Type | Description |

|---|---|

| Weak Oxidant | Used in specific oxidative transformations where a mild reagent is required. smolecule.com |

| Oxidative Cleavage | Has been investigated for its ability to break certain carbon-carbon bonds. smolecule.com |

| Radical Generation | Serves as a source for bromate radicals, which can be used in halogenation reactions. smolecule.com |

Precursor Roles in the Synthesis of Specialized Inorganic Materials

This compound also functions as a precursor in the synthesis of specialized inorganic materials. smolecule.com A precursor is a compound that participates in a chemical reaction that produces another compound. In materials science, the choice of precursor can significantly influence the properties of the final material.

One area of investigation involves using this compound to prepare mixed crystals of lithium bromide-lithium bromate. smolecule.com These materials are of interest for potential applications in solid-state electrolytes. smolecule.com

More broadly, the selection of a lithium precursor is a critical factor in the synthesis of complex inorganic nanomaterials. For instance, in the solvothermal synthesis of lithium niobate (LiNbO₃) nanoparticles, different lithium precursors can control the uniformity, crystallinity, aggregation, and even the size of the resulting nanoparticles. nih.gov A systematic study demonstrated that the type of anion in the lithium precursor plays a significant role in the nanoparticle formation. nih.gov While the study did not exclusively focus on this compound, it included a range of lithium salts with various anions, establishing a principle that would apply to this compound as a precursor. nih.gov The choice of precursor can affect the phase purity and dimensions of the final nanoscale product. nih.gov

Table 2: Influence of Lithium Precursor Selection on Lithium Niobate (LiNbO₃) Nanoparticle Synthesis

| Precursor Characteristic | Influence on Nanoparticle Properties |

|---|---|

| Anion Type | Affects the uniformity, crystallinity, and degree of aggregation of the nanoparticles. nih.gov |

| Reactivity | Can alter the average diameter of the resulting nanoparticles, with sizes ranging from ~30 to ~830 nm. nih.gov |

| Purity | The choice of lithium precursor can influence the phase purity of the final LiNbO₃ product. nih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | LiBrO₃ |

| Lithium bromide | LiBr |

Future Research Perspectives

Unexplored Synthetic Strategies and Crystallization Methods

The advancement of lithium bromate (B103136) applications is fundamentally linked to the ability to produce high-purity, crystalline material through efficient and controllable methods. Future research should venture beyond traditional synthesis routes to explore more innovative strategies.

Unexplored synthetic pathways could include mechanochemical synthesis, sonochemical methods, or hydrothermal synthesis under various conditions to influence crystal polymorphism. The lithium-bromine exchange reaction, a powerful tool in organic and polymer chemistry for creating reactive organolithium species from aryl or vinyl bromides, could be investigated as a novel route. berkeley.eduresearchgate.netresearchgate.net Exploring under-examined phase spaces in the Li-Br-O system could also lead to the discovery of not only new synthetic routes for LiBrO₃ but also potentially novel related compounds with interesting properties. iastate.edu

Furthermore, advanced crystallization techniques are paramount for obtaining single crystals of sufficient size and quality for detailed characterization and for controlling particle size and morphology in applied materials. Future studies could focus on:

Continuous Crystallization: Techniques like multistage continuous mixed-suspension, mixed-product removal (MSMPR) could offer better control over crystal size distribution, yield, and purity compared to batch processes. mit.edu

Vapor Diffusion Methods: Widely used for growing high-quality crystals of complex molecules, vapor diffusion (both hanging and sitting drop methods) could be adapted for LiBrO₃ from various solvent systems. numberanalytics.comnumberanalytics.comunifr.ch

Seed-Mediated Growth: Using seed crystals provides a nucleation site, encouraging the growth of larger, more ordered crystals. libretexts.org This could be crucial for obtaining crystals suitable for single-crystal X-ray diffraction or for use in specific electronic devices.

Microfluidic Crystallization: This novel technique allows for high-throughput screening of crystallization conditions on a microscale, accelerating the discovery of optimal parameters for producing high-quality LiBrO₃ crystals. numberanalytics.com

Advanced Characterization Techniques for In-situ and Operando Analysis of LiBrO₃

To understand the dynamic processes involved in the synthesis, crystallization, and electrochemical functioning of lithium bromate, it is essential to move beyond static, ex-situ characterization. In-situ and operando techniques, which monitor the material in real-time under actual operating conditions, are critical for gaining deeper insights. rsc.orgresearchgate.net

Future research should employ a suite of these advanced methods to study LiBrO₃. For instance, during electrochemical cycling, these techniques can reveal reaction mechanisms, phase transitions, and degradation pathways that are invisible to conventional analysis. rsc.orgchalmers.se

| Technique | Principle | Potential Application for LiBrO₃ | References |

| In-situ/Operando X-ray Diffraction (XRD) | Probes the crystalline structure of materials during a process. | Real-time monitoring of LiBrO₃ crystal structure changes during synthesis, heating, or electrochemical charge/discharge. | numberanalytics.com |

| In-situ/Operando Transmission Electron Microscopy (TEM) | Provides nanoscale imaging of morphology and structure under dynamic conditions. | Visualizing the nucleation and growth of LiBrO₃ crystals; observing morphological changes in a LiBrO₃ electrode during battery operation. | numberanalytics.comnumberanalytics.com |

| In-situ/Operando Raman Spectroscopy | Detects vibrational modes of molecules, providing chemical "fingerprints". | Tracking the conversion of bromate species and the formation of intermediates during electrochemical reactions in a LiBrO₃-based battery. | mdpi.commdpi.com |

| Operando X-ray Absorption Spectroscopy (XAS) | Investigates the local atomic and electronic structure around a specific element. | Following changes in the oxidation state and coordination environment of bromine atoms during the charge-discharge cycle. acs.org | acs.org |

| Operando Neutron Diffraction | Uses neutrons to probe atomic structure, particularly sensitive to light elements like lithium. | Precisely tracking lithium ion movement and concentration changes within the LiBrO₃ crystal lattice during battery operation. nih.gov | nih.gov |

By applying these techniques, researchers can build a comprehensive understanding of the structure-property-performance relationships in this compound, accelerating the design of more efficient and durable applications.

Development of Next-Generation Electrochemical Applications for this compound

The most promising future for this compound lies in its potential use in high-energy-density electrochemical systems. The bromate anion (BrO₃⁻) can undergo a six-electron reduction, which suggests a very high theoretical energy capacity.

A key area of future research is the development of a rechargeable lithium-bromate (Li-LiBrO₃) battery. This concept can draw inspiration from emerging battery chemistries like lithium-bromine and hydrogen-bromate flow batteries. pku.edu.cngoogle.commdpi.com Research has shown that hydrogen-bromate flow batteries can achieve exceptionally high theoretical energy density (1300 Wh kg⁻¹) precisely because of the six-electron reduction of the bromate anion and the high solubility of bromate salts. mdpi.com

Future development should focus on several fronts:

Aqueous Li-LiBrO₃ Batteries: Leveraging "water-in-salt" electrolytes could enable high-voltage aqueous chemistries, improving safety over organic solvent-based systems. acs.orghep.com.cn

Non-Aqueous Li-LiBrO₃ Batteries: The development of non-aqueous systems could offer a wider electrochemical window and potentially higher operating voltages. sciengine.com

All-Solid-State Batteries: Integrating LiBrO₃ as a cathode material with solid-state electrolytes could lead to safer, more energy-dense batteries by eliminating flammable liquid electrolytes and enabling the use of a lithium metal anode. acs.orgresearchgate.net

The potential of LiBrO₃ is highlighted when its theoretical energy density is compared to existing and proposed battery technologies.

| Battery System | Anode | Cathode | Theoretical Specific Energy (Wh/kg) | References |

| Lithium-Ion (Commercial) | Graphite (LiC₆) | LiCoO₂ | ~400 | acs.org |

| Lithium-Sulfur | Li | S | ~2600 | acs.org |

| Lithium-Air | Li | O₂ | ~3500 | researchgate.net |

| Lithium-Bromate (Hypothetical) | Li | LiBrO₃ | ~1500 * | mdpi.comresearchgate.net |

| Lithium-Bromine | Li | Br₂ | >1200 | researchgate.net |

\Note: The theoretical specific energy for Lithium-Bromate is an estimate based on the high energy capacity of the bromate anion as demonstrated in related systems.*

This comparison underscores the significant potential of LiBrO₃ to be a key material in the next generation of high-performance batteries. hep.com.cn

Interdisciplinary Research and Integration of Computational Chemistry with Experimental Studies

Advancing the field of this compound requires a synergistic approach that combines experimental synthesis and characterization with powerful computational modeling. Interdisciplinary research, integrating chemistry, materials science, physics, and engineering, will be crucial. A key component of this is the use of computational chemistry, particularly Density Functional Theory (DFT), to predict material properties and guide experimental work. biointerfaceresearch.com

Computational studies can accelerate the research and development cycle in several ways:

Predicting Crystal Structures: DFT calculations can be used to predict the most stable crystal structures of LiBrO₃ and related compounds, as has been done for LiO₃Br. materialsproject.org

Modeling Reaction Mechanisms: Computational chemistry can elucidate complex reaction pathways, such as the mechanism of bromate oxidation, providing insights that are difficult to obtain experimentally.

Simulating Electronic Properties: The electronic band structure, density of states, and ion transport properties can be modeled to predict the electrochemical performance of LiBrO₃ as a battery material.

Screening Materials: High-throughput computational screening can rapidly evaluate variations of LiBrO₃ (e.g., with dopants) to identify promising candidates for improved stability or performance before undertaking time-consuming experiments. materialsproject.org

| Computational Method | Research Focus | Potential Insights for LiBrO₃ | References |

| Density Functional Theory (DFT) | Electronic structure, geometry optimization, reaction energies. | Predict stable crystal structures, calculate theoretical voltage, model reaction pathways for synthesis and electrochemistry. | materialsproject.orgnih.gov |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Investigate lithium ion diffusion pathways and conductivity within the LiBrO₃ lattice; model the solid-electrolyte interface. | - |

| Ab initio Methods | Highly accurate calculations based on quantum mechanics. | Provide benchmark data for electronic properties and reaction energetics to validate faster DFT methods. | researchgate.net |

By integrating these computational tools with targeted experimental synthesis and advanced operando characterization, the scientific community can systematically overcome the challenges and unlock the promising future of this compound.

Q & A

Q. How is the solubility of lithium bromate in water experimentally determined, and what methodological considerations are critical for reproducibility?

Solubility is typically measured using gravimetric or titrimetric methods under controlled temperatures. For example, saturated solutions are prepared by equilibrating anhydrous this compound with deionized water at specific temperatures (e.g., 288–298 K). The dissolved salt concentration is quantified via iodometric titration (for bromate content) and flame photometry (for lithium ions) . Key considerations include:

- Temperature control : Use calibrated thermostatic baths (±0.01 K precision).

- Equilibration time : Ensure saturation by monitoring phase stability for ≥72 hours.

- Solid-phase verification : Confirm the absence of hydrates (e.g., LiBrO₃·H₂O) via X-ray diffraction .

Table 1 : Solubility of LiBrO₃ in water at selected temperatures (from ):

| Temperature (K) | Solubility (mol/kg) | Method |

|---|---|---|

| 288 | 0.006658 | Gravimetric |

| 298 | 2.632 | Titrimetric |

| 373 | 4.528 | Flame photometry |

Q. What analytical techniques are recommended for quantifying lithium and bromate ions in mixed electrolyte systems?

- Ion chromatography : Use an anion-exchange column (e.g., Dionex IonPac AS19) with suppressed conductivity detection for bromate (detection limit: 0.1 ppm). For lithium, employ a cation-exchange column (e.g., Dionex IonPac CS16) .

- Cross-validation : Combine chromatographic data with flame photometry (for Li⁺) and iodometric titration (for BrO₃⁻) to minimize systematic errors .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in literature be resolved?

Discrepancies often arise from inconsistent experimental conditions or unreported hydrate formation. To address this:

- Data rejection criteria : Exclude outliers where deviations exceed twice the standard error of estimate (e.g., Campbell et al.’s 298.15 K datum was rejected due to poor fit in smoothing equations) .

- Smoothing equations : Fit accepted data to empirical models (e.g., mole fraction solubility ) to derive recommended values .

- Phase validation : Use differential scanning calorimetry (DSC) to confirm anhydrous solid phases in equilibrated systems .

Q. What methodological approaches are effective for studying ternary systems involving this compound, such as LiBrO₃–Li₂SO₄–H₂O?

- Schreinemakers’ wet residue method : Analyze coexisting solid and liquid phases at 298.15 K. For example, in LiBrO₃–Li₂SO₄–H₂O, solid phases (e.g., LiBrO₃ or Li₂SO₄·H₂O) are separated via vacuum filtration, and solution compositions are determined via dual titration .

- Ternary phase diagrams : Construct isothermal sections using experimental solubility data and interpolate metastable equilibria with thermodynamic models (e.g., Pitzer equations) .

Q. How does this compound’s reactivity impact experimental design in multi-component systems?

this compound is a strong oxidizer and reacts violently with reducing agents (e.g., metal powders, organics). Mitigation strategies include:

- Contamination control : Store LiBrO₃ in sealed containers away from desiccants like CaCl₂, which can introduce reactive impurities .

- Inert atmospheres : Conduct experiments under nitrogen to prevent unintended redox reactions .

Data Interpretation and Validation

Q. What statistical methods are suitable for evaluating this compound solubility datasets?

- Least squares regression : Fit data to polynomial equations (e.g., ) and reject points with residuals >2σ .

- Error propagation : Account for uncertainties in temperature (±0.01 K) and mass measurements (±0.0001 g) using Monte Carlo simulations .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.